Ethyl 1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

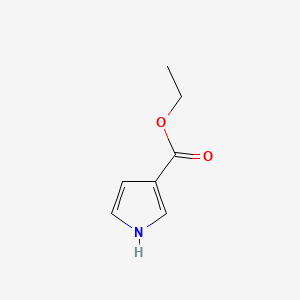

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYWDHNTMJKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517297 | |

| Record name | Ethyl 1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37964-17-3 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37964-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl 1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectral characteristics, alongside a representative synthetic protocol.

Chemical Structure and Identifying Information

This compound possesses a five-membered aromatic pyrrole ring substituted with an ethyl carboxylate group at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 37964-17-3[1] |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=CNC=C1[1] |

| InChI Key | ICJYWDHNTMJKFP-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that experimental data for the parent compound is limited in publicly available literature. Therefore, data for closely related derivatives are included for comparative purposes.

| Property | Value | Notes |

| Physical Form | Liquid or solid. | As per supplier information. |

| Melting Point | 34-37 °C (lit.) | Data for the closely related Mthis compound. |

| Boiling Point | Not available | Predicted boiling point for a fluorinated derivative is 424.7±35.0 °C.[2] |

| Solubility | Soluble in common organic solvents like ethanol and ether. | General property for similar small organic molecules. Specific quantitative data is not readily available. |

| XLogP3 | 0.9[1] | A computed measure of lipophilicity. |

| Topological Polar Surface Area | 42.1 Ų[1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of a pyrrole derivative provides characteristic signals for the aromatic protons on the pyrrole ring and the ethyl ester group. For a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons from the pyrrole ring were identified as two doublets at 6.61 (d, J = 3.0 Hz, 1H) and 6.46 (d, J = 3.0 Hz, 1H)[3]. For this compound, one would expect signals for the three pyrrole protons and the ethyl group (a quartet and a triplet).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyrrole ring and the ethyl ester. In a related pyrrole derivative, signals attributed to the pyrrole group are seen at 109.42, 113.18, 122.35, and 132.75 ppm[3]. The carbonyl carbon of the ester group is expected to appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For a related pyrrole-3-carboxylic acid derivative, a characteristic N-H stretching band is observed at 3289 cm⁻¹, and a C=O stretching vibration for the carbonyl group conjugated with the aromatic pyrrole ring is seen at 1652 cm⁻¹[3]. The IR spectrum of this compound is expected to show a prominent C=O stretch for the ester, typically in the range of 1700-1730 cm⁻¹, and an N-H stretch for the pyrrole ring.

Experimental Protocols

Synthesis of Pyrrole Derivatives: The Paal-Knorr Synthesis

A common and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction is typically carried out under acidic conditions.

General Reaction Scheme:

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Detailed Protocol for a Related Compound (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate):

A detailed synthesis for a related compound, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, involves the decarboxylation of a precursor. In one reported synthesis, 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid was heated to 200-210 °C in an oil bath for 12 minutes. The reactant melted with the production of carbon dioxide. After the gas evolution ceased, the reaction was cooled to room temperature and dried under vacuum to yield the product as a pale-gray solid with a melting point of 75-76 °C[4].

Another multi-step synthesis involves the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester with concentrated hydrochloric acid in isopropanol. The reaction mixture was warmed to 45-50 °C until the cessation of gas release. The progress was monitored by thin-layer chromatography (TLC). Upon completion, the solution was cooled and quenched in an ice-water bath, followed by filtration and drying to obtain the product[4].

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. Standard laboratory safety protocols should be followed, including working in a well-ventilated area. Store in a tightly-closed container in a cool, dry place.

Logical Relationship Diagram for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the characterization of a synthesized compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to establish a more complete and validated dataset for this compound.

References

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate (CAS: 37964-17-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrole-3-carboxylate, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutics. The pyrrole scaffold is a privileged structure in drug discovery, and understanding the characteristics and potential of this fundamental derivative is crucial for the design of next-generation pharmaceuticals.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 37964-17-3 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C1=CNC=C1 | [1] |

| Boiling Point | 291.8 ± 13.0 °C (at 760 Torr) | |

| Flash Point | 130.3 ± 19.8 °C | |

| Density | 1.139 ± 0.06 g/cm³ |

Synthesis of this compound

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold. The Van Leusen pyrrole synthesis is a particularly relevant and powerful method for the preparation of pyrrole-3-carboxylates.[2][3] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[2][3]

Van Leusen Pyrrole Synthesis: A Potential Synthetic Route

Caption: Proposed Van Leusen synthesis of this compound.

Experimental Protocol (General Procedure based on Van Leusen Synthesis):

A detailed, validated protocol for this specific compound is not available in the provided search results. However, a general procedure for a Van Leusen pyrrole synthesis would involve the following steps:

-

Reaction Setup: A solution of an appropriate Michael acceptor (in this case, ethyl acrylate or a similar precursor) in a suitable aprotic solvent (e.g., DMSO, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Tosylmethyl isocyanide (TosMIC) is added to the solution.

-

Base Addition: A strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a controlled temperature (often at or below room temperature) to initiate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to afford the desired pyrrole-3-carboxylate.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound to achieve a good yield.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While a complete set of spectra for the specific CAS number 37964-17-3 was not found in the provided search results, typical spectral features for similar pyrrole-3-carboxylate derivatives can be inferred.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the ethyl group protons (a quartet and a triplet), and the N-H proton. The chemical shifts of the pyrrole protons would be indicative of their positions on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the carbons of the ethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching of the pyrrole ring (typically in the region of 3200-3400 cm⁻¹).[4]

-

C=O stretching of the ester group (around 1680-1710 cm⁻¹).

-

C-N and C-C stretching vibrations of the pyrrole ring.[4]

3.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or other characteristic fragments of the pyrrole ring.

Applications in Drug Development

The pyrrole scaffold is a common motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[5] While specific biological data for the unsubstituted this compound is limited in the provided search results, its derivatives have shown significant promise in various therapeutic areas, particularly in oncology.

4.1. Role as a Scaffold for Kinase Inhibitors

Many pyrrole-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. The general workflow for identifying and characterizing such inhibitors is depicted below.

Caption: General workflow for kinase inhibitor drug discovery.

Derivatives of pyrrole-3-carboxylates are being actively investigated as inhibitors of various kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy in anti-angiogenic cancer therapy.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Aberrant PDGFR signaling is implicated in the growth of various tumors.

-

Other Tyrosine Kinases: The pyrrole scaffold provides a versatile platform for targeting a range of other kinases involved in cancer cell proliferation and survival.

4.2. Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted pyrrole-3-carboxylate derivatives against various cancer cell lines.[6] The mechanism of action often involves the disruption of critical cellular processes, such as microtubule dynamics or the inhibition of key signaling pathways essential for tumor growth and survival.

4.3. EZH2 Inhibition

Recent research has explored pyrrole-3-carboxamide derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in cancer and plays a role in epigenetic gene silencing. Inhibition of EZH2 can lead to the re-expression of tumor suppressor genes.

Caption: Simplified EZH2 signaling pathway and inhibition by pyrrole derivatives.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. While direct biological data on the unsubstituted compound is sparse, its importance as a synthetic intermediate is well-established. The pyrrole-3-carboxylate core is a key component in a variety of derivatives that exhibit potent anticancer and kinase-inhibiting activities. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold holds significant promise for the development of new and effective therapeutic agents. This technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving area.

References

- 1. This compound | C7H9NO2 | CID 13070719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole class of molecules. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom and are fundamental scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The presence of the ethyl carboxylate group at the 3-position of the pyrrole ring makes this compound a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its structural features allow for further functionalization, leading to the creation of diverse molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and significance of this compound in drug discovery and development.

Core Molecular and Physical Properties

This compound is characterized by the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The molecule consists of a pyrrole ring substituted with an ethyl ester group.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 37964-17-3 | [1] |

| Physical Form | Liquid or solid | |

| Storage Temperature | Room Temperature |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Ethyl group: Triplet around 1.3 ppm (CH₃), Quartet around 4.2 ppm (CH₂). Pyrrole ring: Multiplets in the range of 6.0-7.5 ppm for the three ring protons. A broad singlet for the N-H proton, typically above 8.0 ppm. |

| ¹³C NMR | Ethyl group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂). Pyrrole ring: Signals in the aromatic region (100-130 ppm). Carbonyl group: Signal in the range of 160-170 ppm. |

| IR Spectroscopy | N-H stretch: A broad band around 3300-3400 cm⁻¹. C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹. C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹. C-O stretch: Bands in the range of 1000-1300 cm⁻¹. |

Experimental Protocols: Synthesis of Pyrrole Carboxylates

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental protocol based on common methods for synthesizing pyrrole esters.

General Procedure for the Synthesis of Ethyl Pyrrole-2-carboxylate (A Representative Protocol):

This protocol describes the synthesis of a closely related isomer, which illustrates the general principles of pyrrole ester synthesis.

Part A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

-

A solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.

-

Freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added to the stirred solution over 3 hours. The heat of the reaction will cause the mixture to reflux.

-

Following the addition, the mixture is stirred for an additional hour.

-

A solution of potassium carbonate (0.724 mole) in water (300 ml) is then slowly added.

-

The organic and aqueous layers are separated. The organic phase is dried with magnesium sulfate, treated with activated carbon, and filtered.

-

The solvent is removed by distillation, and the residue is dissolved in hexane.

-

The solution is cooled on ice to induce crystallization. The resulting solid is collected and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Part B: Synthesis of Ethyl Pyrrole-2-carboxylate

-

Sodium metal (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml) in a three-necked, round-bottomed flask.

-

2-Pyrrolyl trichloromethyl ketone (0.35 mole) is added portionwise over 10 minutes.

-

The solution is stirred for 30 minutes after the addition is complete and then concentrated to dryness using a rotary evaporator.

-

The residue is partitioned between ether and 3 N hydrochloric acid.

-

The ether layer is separated, and the aqueous layer is washed with ether.

-

The combined ether solutions are washed with a saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated by distillation.

-

The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

Role in Drug Development and Medicinal Chemistry

Pyrrole derivatives, including this compound, are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The pyrrole scaffold is a common feature in drugs with a wide range of biological activities.

Key Applications:

-

Anticancer Agents: Pyrrole-containing compounds are integral to the structure of several targeted cancer therapies. For instance, derivatives of ethyl pyrrole carboxylate are key building blocks for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

-

Enzyme Inhibitors: Certain pyrrole-3-carboxamide derivatives have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), an enzyme often overexpressed in various cancers. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes.

-

Antitubercular and Antibacterial Agents: The pyrrole nucleus is a feature in compounds being investigated for their activity against Mycobacterium tuberculosis and other pathogenic bacteria.

-

Potassium-Competitive Acid Blockers (P-CABs): Substituted ethyl 1H-pyrrole-3-carboxylates are key intermediates in the synthesis of drugs like Vonoprazan, which is used to treat acid-related gastrointestinal disorders.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of pyrrole derivatives in a therapeutic context and a general workflow for their synthesis and evaluation.

Caption: Role of Pyrrole Derivatives in Anticancer Drug Action.

Caption: General Workflow for Pyrrole-Based Drug Discovery.

Safety Information

As with any chemical substance, proper handling and safety precautions are essential when working with this compound and its derivatives.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Harmful) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Signal Word: Warning | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and versatile molecule in the field of organic and medicinal chemistry. Its straightforward structure, combined with the reactivity of the pyrrole ring and the ethyl ester functionality, makes it an important starting material and intermediate for the synthesis of a wide range of complex molecules. The continued exploration of pyrrole chemistry is likely to lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action, underscoring the enduring importance of this fundamental heterocyclic scaffold in drug development.

References

Spectroscopic Profile of Ethyl 1H-pyrrole-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-pyrrole-3-carboxylate (CAS No: 37964-17-3), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While specific, experimentally verified spectra for this compound are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.

Chemical Structure and Properties

This compound possesses a pyrrole ring functionalized with an ethyl carboxylate group at the 3-position. This structure gives rise to a characteristic spectroscopic signature.

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of pyrrole and its derivatives and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H |

| ~7.2 - 7.4 | m | 1H | Pyrrole C2-H |

| ~6.6 - 6.8 | m | 1H | Pyrrole C5-H |

| ~6.1 - 6.3 | m | 1H | Pyrrole C4-H |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 1.33 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~125 | Pyrrole C2 |

| ~120 | Pyrrole C5 |

| ~115 | Pyrrole C3 |

| ~108 | Pyrrole C4 |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-2900 | Medium | C-H Stretch (Aromatic/Alkyl) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1550 | Medium | C=C Stretch (Pyrrole Ring) |

| ~1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 94 | [M - OC₂H₅]⁺ |

| 66 | [Pyrrole Ring Fragmentation]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, a neat spectrum can be obtained by placing a drop of the compound between two KBr or NaCl plates.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (typically in methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the molecular weight of the compound is scanned. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

This guide serves as a foundational resource for the spectroscopic properties of this compound. It is recommended that researchers generate their own analytical data for this compound to ensure accuracy for their specific applications.

The Diverse Biological Activities of Ethyl 1H-pyrrole-3-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ethyl 1H-pyrrole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key enzymes involved in epigenetic regulation and immune signaling.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected this compound derivatives.

| Derivative Class | Compound | Cancer Cell Line | Assay | Activity (IC₅₀/EC₅₀ in µM) | Reference |

| Ethyl-2-amino-pyrrole-3-carboxylates | EAPC-20 | SK-LMS-1 (leiomyosarcoma) | MTS | Not specified, significant inhibition | [1] |

| EAPC-24 | RD (rhabdomyosarcoma) | MTS | Not specified, significant inhibition | [1] | |

| EAPC-20 | GIST-T1 (gastrointestinal stromal tumor) | MTS | Not specified, significant inhibition | [1] | |

| EAPC-24 | A-673 (Ewing's sarcoma) | MTS | Not specified, significant inhibition | [1] | |

| EAPC-20 | U-2 OS (osteosarcoma) | MTS | Not specified, significant inhibition | [1] | |

| Pyrrole-3-carboxamide Derivatives | DM-01 | K562 (chronic myelogenous leukemia) | Cellular Assay | Potent EZH2 inhibition | [2] |

| 1H-Pyrrole-3-carbonitrile Derivatives | 7F | THP1 (acute monocytic leukemia) | Reporter Assay | Comparable to SR-717 (STING agonist) | [3][4] |

| 7P | THP1 (acute monocytic leukemia) | Reporter Assay | Comparable to SR-717 (STING agonist) | [3][4] | |

| 7R | THP1 (acute monocytic leukemia) | Reporter Assay | Comparable to SR-717 (STING agonist) | [3][4] |

Signaling Pathways in Anticancer Activity

Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.

Pyrrole-3-carboxamide derivatives have been identified as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. Inhibition of EZH2 leads to the reactivation of tumor suppressor genes, thereby impeding cancer cell proliferation.

1H-Pyrrole-3-carbonitrile derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) receptor. Activation of the cGAS-STING pathway triggers an innate immune response, leading to the production of type I interferons and other cytokines that can help in tumor eradication.

References

Ethyl 1H-pyrrole-3-carboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrrole-3-carboxylate is a pivotal heterocyclic building block in the field of organic synthesis, prized for its versatile reactivity and its presence in the core structure of numerous biologically active compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on practical experimental protocols and quantitative data to support synthetic planning and execution.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 37964-17-3 | [1][2] |

| Physical Form | Liquid or solid | [2] |

| Storage Temperature | Room Temperature | [2] |

| Purity | 98% | [2] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the pyrrole ring protons and the ethyl ester group. | [3][4] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the five carbons of the pyrrole ring and the two carbons of the ethyl group. | [3][4] |

| IR Spectroscopy | The infrared spectrum displays key absorption bands corresponding to the N-H, C=O (ester), and C-H bonds. | [3] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [5] |

Synthesis of this compound

The synthesis of substituted ethyl 1H-pyrrole-3-carboxylates is well-documented, often involving multicomponent reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester can be achieved through the reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia water.[6] Another approach involves the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at high temperatures.[7]

Key Reactions and Synthetic Utility

The reactivity of the pyrrole ring in this compound allows for a variety of synthetic transformations at the nitrogen atom and the carbon atoms of the ring. The electron-withdrawing nature of the ethyl carboxylate group at the 3-position influences the regioselectivity of these reactions.

N-Functionalization

The nitrogen atom of the pyrrole ring can be readily functionalized through various reactions, including alkylation and acylation.

N-Alkylation: The pyrrole nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction provides a straightforward method for introducing a wide range of substituents at the N-1 position.

C-Functionalization

The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituent.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring, typically at the electron-rich C-2 or C-5 positions.[8][9] The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile.[9] The regioselectivity can be controlled by the steric bulk of substituents on the nitrogen atom.[10][11]

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[12][13] The position of acylation is dependent on the reaction conditions and the nature of any N-substituent.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[14] Halogenated derivatives of this compound can be coupled with boronic acids to introduce aryl or vinyl substituents.[15][16]

Diels-Alder Reaction: The pyrrole ring can participate as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity.[17][18][19][20] The reaction typically requires activated dienophiles and can be facilitated by Lewis acid catalysis or high pressure.[17][19]

Applications in Drug Discovery and Development

Derivatives of this compound are key intermediates in the synthesis of several pharmaceuticals. For example, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a crucial precursor for the potassium-competitive acid blocker Vonoprazan.[21] Furthermore, various pyrrole derivatives have shown promising biological activities, including antimicrobial and anticancer properties.[22][23][24][25][26][27][28][29][30]

Experimental Protocols

General Procedure for the Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester:

A detailed protocol for a related substituted pyrrole provides insight into the general methodology. In a multi-necked round-bottom flask equipped with a mechanical stirrer and other necessary apparatus, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester is dissolved in isopropanol at room temperature.[7] Concentrated hydrochloric acid is then added slowly.[7] The reaction mixture is subsequently heated to 45-50 °C until the cessation of gas evolution, as monitored by thin-layer chromatography (TLC).[7] After cooling, the reaction is quenched in an ice-water bath, and the product is isolated by filtration and dried.[7] A yield of 77.3% with >96% HPLC purity has been reported for this specific transformation.[7]

General Procedure for Friedel-Crafts Acylation:

To a solution of the pyrrole substrate in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a Lewis acid (e.g., AlCl₃) is added at 0 °C. The desired acyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it into a mixture of ice and dilute HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the bromo-substituted ethyl pyrrole-3-carboxylate, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the construction of a diverse array of complex molecules, including those with significant pharmacological activity. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry.

References

- 1. This compound | C7H9NO2 | CID 13070719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37964-17-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. 傅-克酰基化反应 [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 18. Diels-Alder Reaction [organic-chemistry.org]

- 19. chem.ucla.edu [chem.ucla.edu]

- 20. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 21. tdcommons.org [tdcommons.org]

- 22. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. redalyc.org [redalyc.org]

- 27. acgpubs.org [acgpubs.org]

- 28. researchgate.net [researchgate.net]

- 29. archives.ijper.org [archives.ijper.org]

- 30. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Pyrrole-3-Carboxylates: A Journey from Classical Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental scaffold in a vast array of natural products and pharmaceuticals, has captivated chemists for over a century. Among its derivatives, pyrrole-3-carboxylates are of particular significance, serving as key intermediates in the synthesis of numerous biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to pyrrole-3-carboxylates, detailing the seminal contributions of Hantzsch, Paal, and Knorr, and tracing the evolution of these methods to contemporary applications in drug discovery and development.

A Historical Perspective: The Pioneers of Pyrrole Synthesis

The latter half of the 19th century was a period of profound advancement in organic chemistry, with the elucidation of aromatic structures and the development of novel synthetic methodologies. It was during this era that the foundational methods for constructing the pyrrole ring were established.

The Hantzsch pyrrole synthesis , first reported by the German chemist Arthur Hantzsch in 1890, is a versatile method for the preparation of substituted pyrroles.[1][2][3][4] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] The use of a β-ketoester as a starting material directly leads to the formation of a pyrrole-3-carboxylate derivative, making this reaction of central importance to this guide. Hantzsch's work provided a rational and predictable approach to pyrrole synthesis, a significant improvement over earlier methods that often resulted in complex mixtures.[5]

Independently and almost concurrently, German chemists Carl Paal and Ludwig Knorr also made pivotal contributions to pyrrole synthesis. The Paal-Knorr synthesis , reported in 1884, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole.[6][7][8][9][10] While not exclusively for pyrrole-3-carboxylates, this method can be adapted to produce these compounds if the appropriate 1,4-dicarbonyl precursor is used.

Ludwig Knorr, in 1884, also developed the Knorr pyrrole synthesis , a reaction between an α-amino-ketone and a compound with an active methylene group, such as a β-ketoester.[11][12][13] This method is particularly famous for the synthesis of "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, and has been a cornerstone in the synthesis of porphyrins and other polypyrrolic structures.[11][14][15]

These classical methods, born out of the meticulous investigations of these pioneers, laid the groundwork for over a century of research and development in pyrrole chemistry, and their principles continue to be applied and adapted in modern synthetic laboratories.

Core Synthetic Methodologies: Mechanisms and Protocols

The enduring utility of these classical syntheses lies in their robustness and adaptability. Understanding their mechanisms and experimental protocols is crucial for any researcher working with pyrrole-containing compounds.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction that proceeds through the initial formation of an enamine from the β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product.

// Reactants beta_ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Ammonia/Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates enamine [label="Enamine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; addition_product [label="Addition Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrrole [label="Pyrrole-3-carboxylate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges beta_ketoester -> enamine [label="+ Amine", color="#4285F4"]; amine -> enamine [color="#4285F4"]; enamine -> addition_product [label="+ α-Haloketone", color="#EA4335"]; alpha_haloketone -> addition_product [color="#EA4335"]; addition_product -> cyclized_intermediate [label="Intramolecular\nCyclization", color="#4285F4"]; cyclized_intermediate -> pyrrole [label="- H₂O", color="#34A853"]; } .enddot Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Adapted from literature)

A typical procedure involves the dropwise addition of an α-haloaldehyde, such as 2-bromopropanal, to a stirred solution of ethyl acetoacetate and aqueous ammonia in a suitable solvent like ethanol. The reaction is often carried out at or below room temperature and then gently heated to drive the reaction to completion. The product is then isolated by extraction and purified by crystallization or chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| Ethyl acetoacetate | 1 | |

| 2-Bromopropanal | 1 | Can be prepared in situ from propionaldehyde and bromine. |

| Aqueous Ammonia | Excess | Acts as both reactant and base. |

| Ethanol | Solvent |

For detailed stoichiometry and reaction conditions, refer to specific literature procedures.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a more direct condensation reaction. The mechanism involves the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. A second intramolecular attack by the nitrogen on the other carbonyl group, followed by dehydration, leads to the formation of the pyrrole ring.[7]

// Reactants dicarbonyl [label="1,4-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Ammonia/Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates hemiaminal [label="Hemiaminal\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dihydroxytetrahydropyrrole [label="2,5-Dihydroxytetrahydropyrrole\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrrole [label="Substituted Pyrrole", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dicarbonyl -> hemiaminal [label="+ Amine", color="#4285F4"]; amine -> hemiaminal [color="#4285F4"]; hemiaminal -> dihydroxytetrahydropyrrole [label="Intramolecular\nAttack", color="#EA4335"]; dihydroxytetrahydropyrrole -> pyrrole [label="- 2 H₂O", color="#34A853"]; } .enddot Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

A 1,4-dicarbonyl compound is typically heated with an excess of a primary amine or an ammonium salt (like ammonium acetate) in a solvent such as acetic acid or ethanol.[6] The reaction mixture is refluxed for a period of time, after which the solvent is removed, and the product is isolated and purified. The use of microwave irradiation has been shown to significantly reduce reaction times.[16]

| Reactant/Reagent | Molar Ratio | Notes |

| 1,4-Dicarbonyl Compound | 1 | |

| Primary Amine or Ammonia Source | Excess | |

| Acetic Acid or other catalyst | Catalytic to Solvent | Weakly acidic conditions are often optimal.[6] |

The Knorr Pyrrole Synthesis

The Knorr synthesis for pyrrole-3,5-dicarboxylates involves the in situ generation of an α-amino-β-ketoester, which then condenses with a second molecule of the β-ketoester. The α-amino-β-ketoester is typically formed by the reduction of an α-oximino-β-ketoester.

// Reactants ketoester1 [label="β-Ketoester (1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrosating_agent [label="Nitrosating Agent\n(e.g., NaNO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reducing_agent [label="Reducing Agent\n(e.g., Zn/AcOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ketoester2 [label="β-Ketoester (1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates oximino [label="α-Oximino-β-ketoester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; amino [label="α-Amino-β-ketoester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; condensation_product [label="Condensation Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrrole [label="Pyrrole-3,5-dicarboxylate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ketoester1 -> oximino [label="+ Nitrosating Agent", color="#4285F4"]; nitrosating_agent -> oximino [color="#4285F4"]; oximino -> amino [label="+ Reducing Agent", color="#EA4335"]; reducing_agent -> amino [color="#EA4335"]; amino -> condensation_product [label="+ β-Ketoester", color="#4285F4"]; ketoester2 -> condensation_product [color="#4285F4"]; condensation_product -> pyrrole [label="Cyclization & -H₂O", color="#34A853"]; } .enddot Caption: Mechanism of the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole ("Knorr's Pyrrole") [15]

In a flask equipped for cooling and stirring, ethyl acetoacetate is dissolved in glacial acetic acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (5-7 °C).[14] After the addition, zinc dust is added in portions, leading to an exothermic reaction that may require cooling to control.[11][14] The mixture is then heated to reflux, followed by pouring it into water to precipitate the product.[14] The crude product is collected by filtration and recrystallized from ethanol.[14]

| Reactant/Reagent | Molar Ratio | Notes |

| Ethyl acetoacetate | 2 | |

| Sodium Nitrite | 1 | |

| Zinc Dust | 2 | Should be of high purity.[15] |

| Glacial Acetic Acid | Solvent and Reactant |

Modern Innovations in Pyrrole-3-Carboxylate Synthesis

While the classical methods remain highly relevant, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to pyrrole-3-carboxylates.

Solid-Phase Synthesis: The Hantzsch reaction has been successfully adapted to solid-phase synthesis, allowing for the generation of pyrrole libraries for high-throughput screening.[17] In this approach, the β-ketoester is attached to a solid support, and the subsequent reaction steps are carried out before cleaving the final pyrrole product from the resin.[17]

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The Hantzsch synthesis of pyrrole-3-carboxylic acids has been efficiently performed in a continuous flow microreactor system.[18][19][20] This method allows for rapid optimization of reaction conditions and can provide higher yields in shorter reaction times compared to batch synthesis.[18][20]

// Steps reactants [label="Reactant Preparation\n(e.g., β-ketoester, α-haloketone, amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction Setup\n(Batch or Flow)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring\n(TLC, LC-MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Extraction, Washing)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Crystallization, Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, MS, m.p.)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> reaction [color="#4285F4"]; reaction -> monitoring [color="#EA4335"]; monitoring -> reaction [label="Adjust conditions", style=dashed, color="#5F6368"]; reaction -> workup [label="Reaction complete", color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> characterization [color="#34A853"]; } .enddot Caption: General Experimental Workflow for Pyrrole Synthesis.

The Role of Pyrrole-3-Carboxylates in Drug Discovery and Signaling Pathways

The pyrrole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[21][22][23][24][25][26] Its versatility allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties.

One notable area of application is in the development of kinase inhibitors . Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and its synthesis involves a pyrrole-3-carboxamide intermediate.[22] Kinase signaling pathways are crucial for cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, drugs like Sunitinib can block these aberrant signaling cascades.

Pyrrole derivatives have also been investigated as inhibitors of the Hedgehog signaling pathway , which plays a critical role in embryonic development and has been implicated in the progression of certain cancers.[27] Some synthetic pyrrole compounds have been shown to inhibit tubulin polymerization and suppress Hedgehog signaling, demonstrating their potential as anticancer agents.[27]

Furthermore, pyrrole-3-carboxamide derivatives have been designed as inhibitors of EZH2 (enhancer of zeste homolog 2) , an enzyme that is often overexpressed in malignant tumors and plays a role in silencing tumor suppressor genes.[28]

// Components growth_factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor_tyrosine_kinase [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; pyrrole_inhibitor [label="Pyrrole-based\nKinase Inhibitor\n(e.g., Sunitinib)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_signaling [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_response [label="Cellular Response\n(Proliferation, Survival)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges growth_factor -> receptor_tyrosine_kinase [label="Binds and activates", color="#4285F4"]; receptor_tyrosine_kinase -> downstream_signaling [label="Phosphorylation cascade", color="#4285F4"]; downstream_signaling -> cellular_response [color="#4285F4"]; pyrrole_inhibitor -> receptor_tyrosine_kinase [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; cellular_response -> apoptosis [label="Inhibition leads to", color="#5F6368", style=dashed]; } .enddot Caption: Role of Pyrrole-based Kinase Inhibitors in Signaling.

Quantitative Data Summary

The yields of these classical pyrrole syntheses can vary significantly depending on the specific substrates and reaction conditions employed. The following tables provide a summary of representative yields reported in the literature.

Table 1: Representative Yields for the Hantzsch Pyrrole Synthesis [5][18][29]

| β-Ketoester | α-Haloketone | Amine | Product | Yield (%) |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,5-dimethylpyrrole-3-carboxylate | 26 |

| Ethyl acetoacetate | 2-Bromobutanal | Ammonia | Ethyl 2-ethyl-4-methylpyrrole-3-carboxylate | 49 |

| t-Butyl acetoacetate | Bromoacetaldehyde | Benzylamine | t-Butyl 1-benzyl-2-methylpyrrole-3-carboxylate | 76 |

| Ethyl acetoacetate | α-Bromoacetophenone | Benzylamine | Ethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 81 (flow) |

Table 2: Representative Yields for the Paal-Knorr Pyrrole Synthesis [6]

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Yield (%) |

| 2,5-Hexanedione | Aniline | Acetic Acid | >60 |

| 2,5-Hexanedione | Ammonium Acetate | None | >60 |

| 2,5-Dimethoxytetrahydrofuran | Sulfonamides | Iron(III) chloride | Good to Excellent |

| Diketones | Amines | Silica sulfuric acid | up to 98 |

Table 3: Representative Yields for the Knorr Pyrrole Synthesis [11]

| β-Ketoester | α-Amino-ketone precursor | Product | Yield (%) |

| Ethyl acetoacetate | Ethyl 2-oximinoacetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | High |

| t-Butyl acetoacetate | (from appropriate oxime) | Di-t-butyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~80 |

Conclusion

From their discovery in the late 19th century to their indispensable role in modern drug development, the syntheses of pyrrole-3-carboxylates have a rich and evolving history. The foundational work of Hantzsch, Paal, and Knorr provided the chemical community with robust and versatile methods for constructing this important heterocyclic scaffold. Over the decades, these classical reactions have been refined and adapted, with modern innovations such as solid-phase and continuous flow synthesis offering enhanced efficiency and scalability. The continued prevalence of the pyrrole-3-carboxylate core in cutting-edge pharmaceuticals underscores the enduring legacy of these pioneering discoveries and highlights the ongoing importance of this area of synthetic chemistry for the advancement of science and medicine.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. thieme.de [thieme.de]

- 3. Controversial Arthur Rudolf Hantzsch and his polemics - American Chemical Society [acs.digitellinc.com]

- 4. Arthur Hantzsch - University Archives [uni-wuerzburg.de]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. scribd.com [scribd.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 14. youtube.com [youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. syrris.com [syrris.com]

- 20. scispace.com [scispace.com]

- 21. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrole-3-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyrrole core, a five-membered aromatic heterocycle containing a nitrogen atom, is a common motif in numerous biologically active compounds and pharmaceutical drugs. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The compound with the formal name This compound is a well-documented chemical entity.[1][2] Its structure consists of a pyrrole ring substituted with an ethoxycarbonyl group at the 3-position.

IUPAC Name: this compound[1]

Synonyms:

-

1H-pyrrole-3-carboxylic acid ethyl ester[1]

-

Ethyl pyrrole-3-carboxylate[1]

-

3-Carbethoxypyrrole

-

3-Ethoxycarbonylpyrrole

Physicochemical Properties

A summary of the key physicochemical properties of this compound and some of its common derivatives is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 37964-17-3 | [1] |

| Appearance | Liquid or solid | |

| Melting Point | 118 °C | |

| Boiling Point | 291.8±13.0 °C (at 760 Torr) | |

| Flash Point | 118 °C | [3] |

| InChI Key | ICJYWDHNTMJKFP-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=CNC=C1 | [1] |

Synthesis and Experimental Protocols

While specific, detailed contemporary protocols for the direct synthesis of this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for preparing substituted pyrrole carboxylates. A general and illustrative experimental protocol, adapted from the synthesis of a related derivative, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is provided below.[4] This method involves a ring-closure reaction.

Representative Synthesis of a Pyrrole-3-carboxylate Derivative

This protocol describes the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Materials:

-

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

-

High-temperature oil bath

-

Round-bottom flask

-

Vacuum pump

Procedure:

-

Place 5.0 g (25.0 mmol) of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid into a round-bottom flask.

-

Heat the flask in an oil bath to 200-210 °C.

-

Continue heating for approximately 12 minutes, during which the reactant will melt and evolve carbon dioxide.

-

Once gas evolution ceases, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dry the resulting solid under vacuum to yield the product.

This decarboxylation reaction is a common strategy for the synthesis of substituted pyrroles. For the synthesis of the unsubstituted this compound, alternative strategies starting from different precursors would be employed, though the fundamental principles of pyrrole ring formation or modification would apply.

Applications in Organic Synthesis and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The pyrrole scaffold is a key component in a range of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[5][6][7]

Derivatives of this compound are integral to the synthesis of several modern drugs. For instance, Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in the production of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[8] Furthermore, other substituted pyrrole carboxylates, such as Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, are crucial in the synthesis of Sunitinib malate, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[9]

The general workflow for the utilization of this compound as a building block in drug development is illustrated in the diagram below.

Caption: A generalized workflow illustrating the role of this compound as a key intermediate in the synthesis of pharmaceutical drugs.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, the broader class of pyrrole-containing compounds exhibits a wide spectrum of biological activities. The pyrrole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Pyrrole derivatives have been reported to act as:

-

Anticancer agents: By inhibiting various protein kinases and other enzymes involved in cell proliferation and survival.[5][7]

-

Anti-inflammatory agents: Through the modulation of inflammatory pathways.[6]

-

Antibacterial and antifungal agents: By disrupting microbial cell processes.

The specific biological activity and the signaling pathways modulated are highly dependent on the nature and position of the substituents on the pyrrole ring. For example, the anticancer activity of Sunitinib, which is synthesized from a pyrrole carboxylate derivative, arises from its inhibition of multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This inhibition blocks downstream signaling pathways that are critical for tumor growth and angiogenesis.

A simplified representation of a generic signaling pathway that can be targeted by drugs derived from pyrrole-based scaffolds is depicted below.

References

- 1. This compound | C7H9NO2 | CID 13070719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37964-17-3 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tdcommons.org [tdcommons.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 1H-pyrrole-3-carboxylate

This technical guide provides a detailed overview of the known physical properties of Ethyl 1H-pyrrole-3-carboxylate, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and experimental methodologies.

Physical Properties of this compound and Related Compounds

For comparative purposes, the physical properties of closely related pyrrole-3-carboxylate derivatives are summarized in the table below. These data can serve as a useful reference for estimating the properties of the title compound.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₇H₉NO₂ | Not explicitly reported; physical form is liquid or solid[1]. | Not explicitly reported. |

| Mthis compound | C₆H₇NO₂ | 85-89 | Not reported. |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | C₈H₁₁NO₂ | 78-79[2] | 289.7 ± 20.0 (Predicted)[2] |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | Not reported. | 291.0 (564.2 K)[3] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not found, standard methodologies for determining the melting and boiling points of organic compounds are well-established. These procedures are applicable for obtaining accurate physical data for the compound of interest.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity and is defined as the temperature at which the solid and liquid phases are in equilibrium.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[6]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point of the sample.[6][7]

2.2. Boiling Point Determination (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[8][9] For small quantities of a substance, the microscale capillary method is a common and efficient technique.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[9][10]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[9][10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube.[10]

-

Heating and Observation: The apparatus is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10] The heat source is then removed, and the apparatus is allowed to cool.

-

Boiling Point Reading: The temperature at which the liquid begins to enter the inverted capillary tube is recorded as the boiling point.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 37964-17-3 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted ethyl 1H-pyrrole-3-carboxylates, a core scaffold in many biologically active compounds. The following sections outline prominent synthetic methodologies, including the Paal-Knorr and Hantzsch syntheses, complete with detailed experimental procedures, tabulated quantitative data for diverse substrates, and visualizations of reaction mechanisms and workflows.

Paal-Knorr Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1] The operational simplicity and generally good to excellent yields make this a favored approach.[1]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, leads to a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[2]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

This protocol describes the synthesis of a representative N-aryl substituted ethyl 1H-pyrrole-3-carboxylate.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (1,4-dicarbonyl precursor)

-

Aniline

-

Methanol

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol) and ethyl 2-acetyl-3-oxobutanoate (344 mg, 2.0 mmol) in methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Paal-Knorr Synthesis of Various Substituted Pyrroles

| Entry | 1,4-Dicarbonyl Compound | Amine | Conditions | Yield (%) | Reference |

| 1 | Hexane-2,5-dione | Aniline | MeOH, HCl (cat.), reflux, 15 min | >90 | [1] |

| 2 | Hexane-2,5-dione | Benzylamine | EtOH, AcOH, 80°C, microwave | 85 | [3] |

| 3 | 1-Phenylbutane-1,4-dione | Ammonium acetate | MeOH, CSA, molecular sieves, heat | 78 | [2] |

| 4 | 2,5-Dimethoxytetrahydrofuran | Sulfonamides | H₂O, FeCl₃ (cat.), rt | Good to Excellent | [4] |

CSA: Camphorsulfonic acid

Hantzsch Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[5] This method is particularly useful for accessing a wide range of substituted pyrrole derivatives.[6]

Reaction Mechanism